

Application Notes for Human Salivary Agglutinin (gp340/DMBT1) ELISA Kit

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Introduction

Human Salivary Agglutinin (SAG), also known as gp340 or Deleted in Malignant Brain Tumours 1 (**DMBT**1), is a high-molecular-weight glycoprotein found in saliva and other mucosal secretions.[1][2] As a key component of the innate immune system, SAG plays a crucial role in oral health by aggregating a wide range of microbes, including bacteria and viruses, facilitating their clearance from the oral cavity.[2][3][4] This scavenger receptor cysteine-rich (SRCR) superfamily protein also interacts with various endogenous molecules, such as secretory IgA (slgA), surfactant proteins A and D, and complement factors, highlighting its multifaceted role in mucosal immunity.[1][2][5]

Given its significance in oral host defense and potential as a biomarker for various conditions, a sensitive and specific method for quantifying SAG in human saliva is essential for researchers in oral biology, immunology, and drug development. This enzyme-linked immunosorbent assay (ELISA) kit provides a reliable tool for the quantitative measurement of human SAG in saliva samples.

Principle of the Assay

This kit employs a quantitative sandwich ELISA technique. A monoclonal antibody specific for human Salivary Agglutinin is pre-coated onto the wells of a microplate. Saliva samples and standards are pipetted into the wells, allowing any SAG present to be captured by the



immobilized antibody. After a washing step to remove unbound substances, a biotin-conjugated polyclonal antibody specific for human SAG is added. This detection antibody binds to the captured SAG, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash, a TMB substrate solution is added. The HRP enzyme catalyzes the conversion of the colorless substrate to a blue-colored product. The reaction is terminated by the addition of a stop solution, which changes the color to yellow. The intensity of the yellow color is directly proportional to the concentration of SAG in the sample. The absorbance is measured at 450 nm using a microplate reader, and the concentration of SAG is determined by interpolating from a standard curve.

Application Areas

- Oral Health Research: Investigate the role of Salivary Agglutinin in dental caries, periodontal disease, and oral biofilm formation.[3]
- Infectious Disease Studies: Explore the interaction of SAG with various oral pathogens and its contribution to innate immunity.
- Immunology: Study the interplay between SAG and other components of the mucosal immune system.[2][5]
- Drug Development: Evaluate the effect of therapeutic agents on SAG expression and function.
- Biomarker Discovery: Assess the potential of salivary SAG as a non-invasive biomarker for systemic or oral diseases.

Quantitative Data Summary

The following tables represent typical performance data. Actual results may vary from lot to lot.

Table 1: Assay Performance Characteristics



Parameter	Specification
Assay Range	1.56 ng/mL - 100 ng/mL
Sensitivity (LLD)	< 0.5 ng/mL
Sample Type	Human Saliva
Sample Volume	100 μL
Assay Time	~ 4.5 hours
Intra-Assay Precision	CV < 10%
Inter-Assay Precision	CV < 15%

Table 2: Standard Curve Example

Concentration (ng/mL)	OD 450 nm
100	2.458
50	1.789
25	1.023
12.5	0.567
6.25	0.289
3.125	0.151
1.56	0.082
0 (Blank)	0.050

Experimental ProtocolsReagent Preparation

 Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized water to the final working concentration. For example, add 50 mL of 20X Wash Buffer Concentrate to 950 mL of deionized water to prepare 1000 mL of 1X Wash Buffer.



- Standards: Reconstitute the lyophilized standard with the provided diluent to create the
 highest concentration stock solution. Allow it to sit for at least 15 minutes with gentle
 agitation. Prepare a 2-fold serial dilution of the standard in Assay Diluent to create a 7-point
 standard curve. Use Assay Diluent as the zero standard (blank).
- Detection Antibody: Briefly centrifuge the vial before use. Dilute the biotin-conjugated detection antibody to its working concentration in Assay Diluent as specified in the kit's datasheet.
- Streptavidin-HRP: Briefly centrifuge the vial before use. Dilute the Streptavidin-HRP conjugate to its working concentration in Assay Diluent.

Sample Collection and Preparation

- Saliva Collection: Collect whole, unstimulated saliva into a sterile collection tube. Avoid eating, drinking, smoking, or oral hygiene procedures for at least 30 minutes prior to collection.
- Centrifugation: Centrifuge the collected saliva at 10,000 x g for 15 minutes at 4°C to pellet cells and debris.
- Aliquoting and Storage: Carefully transfer the clear supernatant to a new tube. For immediate use, store on ice. For long-term storage, aliquot the supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
- Sample Dilution: Due to the expected concentration of SAG in saliva, samples will likely require dilution. A starting dilution of 1:100 to 1:500 in Assay Diluent is recommended. The optimal dilution factor should be determined empirically for your specific samples.

Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Determine the number of wells required for standards, controls, and samples. It is recommended to run all in duplicate.
- Add 100 μL of each standard, diluted sample, and blank (Assay Diluent) to the appropriate wells of the antibody-coated microplate.



- Cover the plate and incubate for 2 hours at 37°C.
- Aspirate the liquid from each well. Wash the wells four times with 300 μL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[6]
- Add 100 μL of the diluted biotin-conjugated Detection Antibody to each well.
- Cover the plate and incubate for 1 hour at 37°C.
- Repeat the wash step as described in step 5.
- Add 100 μL of the diluted Streptavidin-HRP solution to each well.
- Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.
- Repeat the wash step as described in step 5.
- Add 100 μL of TMB Substrate to each well.
- Incubate the plate for 15-30 minutes at room temperature in the dark. Monitor the color development.
- Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

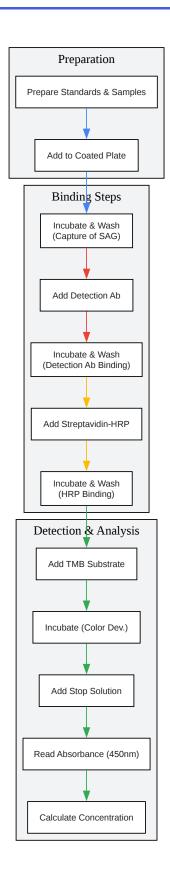
- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard (blank) absorbance from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.



- Determine the concentration of SAG in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of SAG in the original saliva sample.

Visualizations

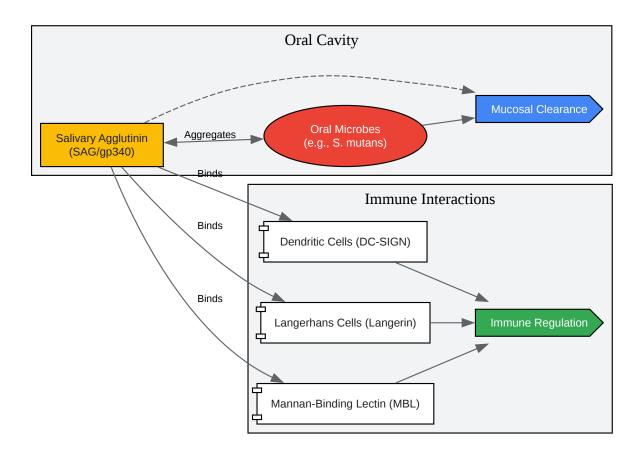




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Caption: Workflow for the Salivary Agglutinin Sandwich ELISA.





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Caption: Key biological interactions of Salivary Agglutinin.

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